![molecular formula C23H25N5O3 B5529085 3-({4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5529085.png)
3-({4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of organic compounds that exhibit significant biological and pharmacological properties. The interest in such compounds arises due to their potential applications in various fields of chemistry and medicine.
Synthesis Analysis
- A study by Zhang et al. (2021) described a piperidine-mediated [3 + 3] cyclization process for the synthesis of related 2-amino-4H-chromen-4-ones, providing a facile route to functionalized chromenes under mild conditions (Zhang et al., 2021).
- Thabet et al. (2022) communicated a one-pot, three-component synthesis method for a similar compound, emphasizing the efficiency of the process (Thabet et al., 2022).
Molecular Structure Analysis
- Parveen et al. (2017) conducted molecular docking studies on pyrimidine-piperazine-chromene conjugates, which helped in understanding the structure-activity relationship of these compounds (Parveen et al., 2017).
Chemical Reactions and Properties
- The work by Mahmoud et al. (2007) discussed various reactions involving pyrano[3,2-c]chromene derivatives, providing insights into the chemical behavior of similar compounds (Mahmoud et al., 2007).
Physical Properties Analysis
- Ban et al. (2023) synthesized nitrogenous compounds containing pyridine-3-carboxylic acid and analyzed their physical properties using spectroscopic methods (Ban et al., 2023).
Chemical Properties Analysis
- Desai et al. (2016) explored the synthesis and antimicrobial activity of novel compounds, indicating the chemical properties and potential applications of similar chromene-based compounds (Desai et al., 2016).
properties
IUPAC Name |
3-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c29-21(18-16-17-6-2-3-7-19(17)31-22(18)30)27-14-12-26(13-15-27)20-8-9-24-23(25-20)28-10-4-1-5-11-28/h2-3,6-9,16H,1,4-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBTXFDSHKOEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

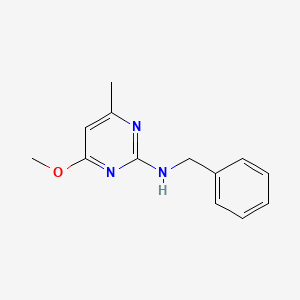
![2-chloro-N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide](/img/structure/B5529018.png)
![5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5529019.png)

![2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylacetamide](/img/structure/B5529025.png)
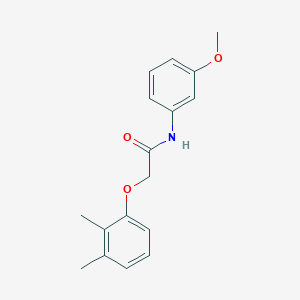
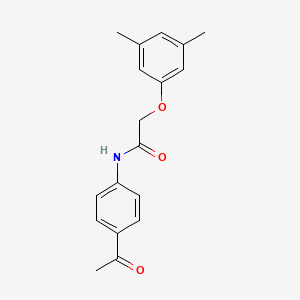
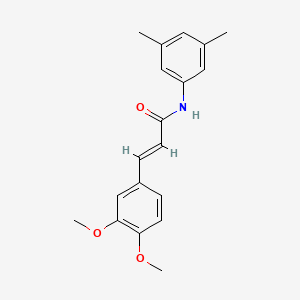
![4-({[(3-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5529053.png)

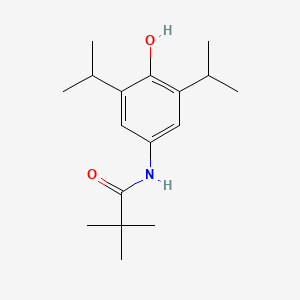
![2-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5529097.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5529107.png)